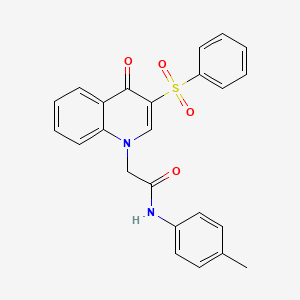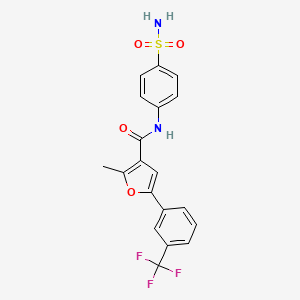
2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
作用机制
2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide binds irreversibly to the active site of BTK, thereby inhibiting its activity and downstream signaling pathways. This leads to decreased survival and proliferation of B-cells, which are dependent on BCR signaling for their growth and survival. 2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide has also been shown to inhibit the activation of NF-kB, a key transcription factor involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies, both in vitro and in vivo. In addition, 2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide has been shown to inhibit the migration and adhesion of B-cells, which are important processes in the development and progression of B-cell malignancies. 2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
实验室实验的优点和局限性
2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized in large quantities and has good pharmacokinetic properties. 2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide has also shown efficacy in preclinical models of B-cell malignancies, making it a promising candidate for further development. However, 2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide has some limitations, including potential off-target effects and the need for further optimization to improve its selectivity and potency.
未来方向
There are several future directions for the development of 2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide. One potential application is in combination therapy with other anti-cancer agents, such as immunotherapies and targeted therapies. Another direction is the development of 2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide for the treatment of other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Further optimization of the compound is also needed to improve its potency and selectivity, as well as to reduce potential off-target effects. Finally, the clinical efficacy and safety of 2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide need to be further evaluated in clinical trials.
合成方法
The synthesis of 2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide involves a multi-step process starting from commercially available starting materials. The key steps include the synthesis of the furan ring and the introduction of the sulfonamide and carboxamide groups. The final product is obtained in high yield and purity using standard purification techniques.
科学研究应用
2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide has demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis.
属性
IUPAC Name |
2-methyl-N-(4-sulfamoylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c1-11-16(18(25)24-14-5-7-15(8-6-14)29(23,26)27)10-17(28-11)12-3-2-4-13(9-12)19(20,21)22/h2-10H,1H3,(H,24,25)(H2,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYONISPULJDFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)pyrimidine](/img/structure/B2699990.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)
![N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2699993.png)
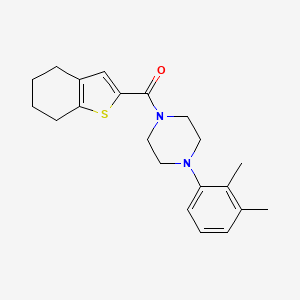
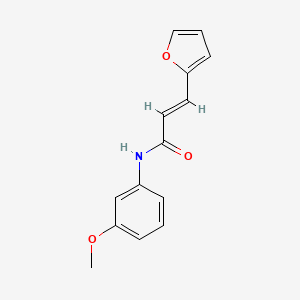

![(1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2699998.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2700001.png)
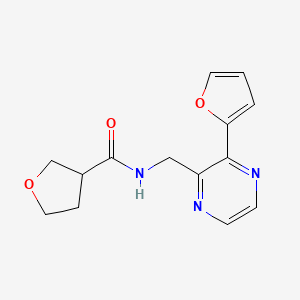
![N-[(2-chloro-1-methyl-1H-imidazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2700003.png)
![6,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2700009.png)

